1-Ethylpyridinium Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

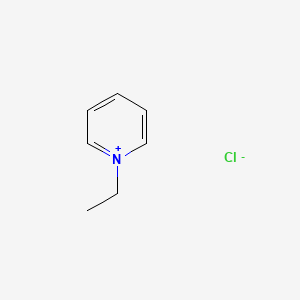

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFMJCAPWCXUEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883823 | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-38-4 | |

| Record name | Ethylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physicochemical properties of 1-Ethylpyridinium Chloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylpyridinium Chloride

Abstract: this compound ([C₂Py][Cl]) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquid family. Its unique properties, including its ionic nature, solubility profile, and role as a versatile chemical intermediate, have positioned it as a compound of significant interest in research and various industrial applications. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, characterization methodologies, and safety considerations, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Structure

This compound is composed of a positively charged 1-ethylpyridinium cation and a chloride anion. The delocalized positive charge on the aromatic pyridine ring and the presence of the ethyl group are fundamental to its chemical behavior and physical properties.

-

IUPAC Name: this compound

-

Synonyms: Ethylpyridinium chloride, N-ethylpyridinium chloride

The synthesis of this compound is a classic example of the Menshutkin reaction , an SN2 nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of an ethyl halide.[6][7]

Caption: The Menshutkin reaction for the synthesis of this compound.

Core Physicochemical Properties

The properties of this compound are summarized below. As an ionic liquid, it does not have a conventional boiling point, as it tends to decompose at elevated temperatures.

| Property | Value | Source(s) |

| Molecular Weight | 143.61 g/mol | [1][3][4][5] |

| Appearance | White to beige, crystalline powder; noted to be extremely hygroscopic. | [1][2][4][6] |

| Melting Point (Tₘ) | 100 °C or 116-118 °C. This variance may be due to purity or moisture content. | [1][2][3][4][6][8] |

| Boiling Point (Tₑ) | Not applicable; decomposes upon heating. | |

| Density (ρ) | Data not readily available in cited literature. | |

| Solubility | Soluble in water. Expected to be soluble in polar organic solvents like ethanol, but sparingly soluble in non-polar solvents like ether. | [1][3][4][8][9] |

Synthesis and Purification Protocol

The synthesis of this compound is a straightforward quaternization reaction. The primary challenge in its synthesis and handling is its highly hygroscopic nature, which necessitates anhydrous conditions.

Causality and Experimental Choices

-

Pressure Reactor: Chloroethane is a gas at standard temperature and pressure. Conducting the reaction in a sealed pressure vessel is essential to maintain it in a liquid state and ensure sufficient concentration for the reaction to proceed at an elevated temperature (120 °C).[2][6]

-

Excess Pyridine: Using a 10% stoichiometric excess of pyridine helps to drive the reaction to completion, ensuring that the limiting reagent (chloroethane) is fully consumed.[2][6]

-

Anhydrous Ether Wash: The product is an ionic salt, making it insoluble in a non-polar solvent like diethyl ether. Washing the crude product with anhydrous ether is a critical step to remove unreacted pyridine and other non-polar impurities without dissolving the desired salt.[2][6] The use of anhydrous ether is crucial to prevent the absorption of water by the hygroscopic product.

-

Inert Atmosphere Storage: Due to its propensity to absorb atmospheric moisture, the final product must be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1][4][8]

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[2][6]

-

Preparation: Pre-cool the inner glass container of a Parr pressure reaction apparatus.

-

Charging the Reactor: Add a 10% stoichiometric excess of chilled, anhydrous pyridine to the cooled reactor.

-

Addition of Chloroethane: Carefully add liquified chloroethane to the reactor containing the pyridine.

-

Reaction: Seal the pressure reaction apparatus and heat the mixture to 120 °C for approximately 3 hours with stirring.

-

Cooling and Isolation: After the reaction period, cool the reactor to room temperature. The product should precipitate as white crystals.

-

Purification: Collect the crystals and wash them three times with anhydrous diethyl ether via suction filtration.

-

Drying: Dry the purified crystals in a vacuum oven at a modest temperature (e.g., 35-40 °C) to remove residual ether.

-

Storage: Immediately transfer the dry, white, extremely hygroscopic crystals to a desiccator or glovebox for storage under an inert atmosphere.[2][6]

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for confirming the structure of the 1-ethylpyridinium cation. The reported chemical shifts are consistent with the expected electronic environment of the protons.

-

¹H NMR (Solvent not specified): δ 9.90 (d, 2H, ortho-protons on pyridine ring), δ 8.60 (t, 1H, para-proton), δ 8.20 (t, 2H, meta-protons), δ 5.18 (q, 2H, methylene protons, -CH₂-), δ 1.75 (t, 3H, methyl protons, -CH₃).[2][6]

The downfield shifts of the pyridinium protons (δ 8.20-9.90) are characteristic of the electron-withdrawing effect of the positively charged nitrogen atom.

Thermal Analysis

Given the nature of ionic liquids, thermal analysis is critical to understanding their operational limits.

-

Differential Scanning Calorimetry (DSC): This technique is the standard method for determining the melting point (Tₘ) and other phase transitions of ionic liquids.[1]

-

Protocol Outline: A small, weighed sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle (e.g., heating from 25 °C to 150 °C, cooling to -80 °C, and reheating to 200 °C at a controlled rate of 10 °C/min).[1] The melting point is determined from the peak of the endothermic event during the second heating cycle. This procedure ensures a consistent thermal history.

-

Moisture Content

The extreme hygroscopicity of this compound makes accurate water content determination essential, as moisture can significantly alter its physicochemical properties.

-

Karl Fischer Titration (KFT): KFT is the gold-standard method for quantifying water content in ionic liquids.[2][3]

-

Methodology: A known mass of the ionic liquid is dissolved in a suitable anhydrous solvent (specialized KF solvents or anhydrous methanol). The solution is then titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated from the volume of titrant used. The high solubility of many ionic liquids makes them amenable to this technique.[4][8]

-

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory during handling.

-

GHS Hazard Classifications:

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[1][3][4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[1][3][4]

-

Handling: Handle in a well-ventilated area, avoiding dust formation. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][4][8]

Applications in Research and Drug Development

As a versatile ionic liquid, this compound has several established and emerging applications:

-

Solvent for Chemical Reactions: Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[10][11]

-

Electrolytes: Its ionic nature and conductivity make it a candidate for use as an electrolyte in energy storage devices like batteries and supercapacitors.[10]

-

Catalysis: It can serve as both a solvent and a catalyst in certain chemical transformations.[11]

-

Biological Applications: It has been used in research involving cell cultures, where it can influence cellular processes or improve the solubility of biomolecules.[10]

References

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiyka.com [hiyka.com]

- 3. iolitec.de [iolitec.de]

- 4. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 5. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.tue.nl [research.tue.nl]

- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 9. researchgate.net [researchgate.net]

- 10. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-Ethylpyridinium Chloride: Properties, Synthesis, and Applications in Scientific Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Ethylpyridinium Chloride. It delves into its fundamental properties, synthesis, and diverse applications, with a focus on its utility in modern chemical and pharmaceutical research.

Core Characteristics of this compound

This compound, an organic salt, is a member of the pyridinium cation family. It is characterized by a pyridine ring where the nitrogen atom is quaternized by an ethyl group, with chloride as the counter-anion. This structure imparts unique properties that make it a versatile compound in various scientific domains.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2294-38-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀ClN | [1][2][3] |

| Molecular Weight | 143.61 g/mol | [1][2][3] |

| IUPAC Name | 1-ethylpyridin-1-ium chloride | [3] |

| Synonyms | Ethylpyridinium chloride, N-Ethylpyridinium chloride | [1][4] |

| Appearance | White to light green or blue crystalline powder | [1][5] |

| Melting Point | Approximately 100-118 °C | [2][6][7] |

| Solubility | Soluble in water | [2][7] |

Molecular Structure

The molecular structure of this compound consists of a positively charged 1-ethylpyridinium cation and a negatively charged chloride anion. The positive charge on the cation is delocalized across the aromatic pyridine ring, which contributes to its stability.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a straightforward quaternization reaction. A common and effective method involves the direct reaction of pyridine with chloroethane.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of alkyl pyridinium chlorides.[6][7]

Materials:

-

Pyridine (chilled)

-

Liquified chloroethane

-

Anhydrous ether

-

Parr pressure reaction apparatus

Procedure:

-

In a cold trap (e.g., using a dry ice-acetone bath), liquify the chloroethane gas.

-

Transfer the liquified chloroethane to the pre-cooled inner glass container of a Parr pressure reaction apparatus.

-

Add a 10% stoichiometric excess of chilled pyridine to the reaction vessel.

-

Seal the pressure reaction apparatus securely.

-

Heat the mixture to 120°C for 3 hours.

-

After the reaction is complete, allow the apparatus to cool to room temperature.

-

The resulting product, a white crystalline solid, is then collected.

-

Wash the crystals three times with anhydrous ether to remove any unreacted starting materials.

-

Dry the purified crystals under vacuum.

This procedure typically yields this compound with a purity of over 98%.[1] The resulting crystals are often hygroscopic and should be stored in a desiccator or under an inert atmosphere.[6][7]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.

¹H NMR (Proton NMR): The expected chemical shifts (δ) for the protons in this compound are as follows[6]:

-

δ 1.75 (t, 3H): Triplet corresponding to the methyl (CH₃) protons of the ethyl group.

-

δ 5.18 (q, 2H): Quartet corresponding to the methylene (CH₂) protons of the ethyl group.

-

δ 8.20 (t, 2H): Triplet for the protons at the meta positions (C3 and C5) of the pyridine ring.

-

δ 8.60 (t, 1H): Triplet for the proton at the para position (C4) of the pyridine ring.

-

δ 9.90 (d, 2H): Doublet for the protons at the ortho positions (C2 and C6) of the pyridine ring.

Applications in Research and Development

This compound's identity as an ionic liquid grants it a unique set of properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.[1] These characteristics make it a valuable tool in various research and industrial applications.

Green Chemistry and Catalysis

As a versatile ionic liquid, this compound can serve as a recyclable and environmentally benign alternative to traditional volatile organic solvents in a variety of chemical reactions.[1] Its use can lead to improved reaction rates and selectivities. Pyridinium-based ionic liquids are known to be effective solvents in reactions such as Diels-Alder, Heck, and Wittig reactions.

Electrochemistry

The high ionic conductivity and wide electrochemical window of pyridinium-based ionic liquids make them suitable for use as electrolytes in various electrochemical devices, including batteries and supercapacitors.[1] this compound, in particular, can enhance energy efficiency and storage capacity in these applications.[1] Furthermore, its properties are leveraged in the development of sensitive and selective electrochemical sensors for environmental monitoring.[1]

Potential in Biological and Pharmaceutical Research

While direct applications in drug formulations are still an emerging area of research, the unique solvent properties of pyridinium ionic liquids are of significant interest to the pharmaceutical industry. Their ability to dissolve poorly soluble active pharmaceutical ingredients (APIs) could enhance bioavailability.[8] Additionally, this compound has been used in studies involving cell cultures and microbiology, where it can influence cellular processes and improve the solubility of certain biomolecules.[1]

Safety and Toxicological Profile

A thorough understanding of the safety and toxicological profile of any chemical is paramount, especially in the context of drug development.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.

Toxicological Data Considerations

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related pyridinium ionic liquids. The National Toxicology Program (NTP) has conducted toxicity studies on N-butylpyridinium chloride, a close analog.[2] These studies on related compounds are crucial for understanding the potential biological effects of this class of chemicals and for guiding future research into their safety. It is important to note that toxicity can be influenced by the alkyl chain length and the nature of the anion.[3] Therefore, direct extrapolation of toxicity data should be done with caution, and specific toxicological assessments for this compound are warranted for applications where human exposure is a possibility.

Conclusion

This compound is a versatile and accessible ionic liquid with a growing number of applications in both academic and industrial research. Its straightforward synthesis, coupled with its unique physicochemical properties, makes it a valuable tool in green chemistry, electrochemistry, and as a potential enabler in pharmaceutical sciences. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its responsible and effective use. Further research into its biological interactions and toxicological profile will be crucial for unlocking its full potential in the field of drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Peer Review - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

- 9. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 1-Ethylpyridinium Chloride

Introduction

1-Ethylpyridinium chloride ([C₂Py]Cl) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquid family. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and excellent electrochemical stability, have positioned it as a versatile compound in a multitude of applications.[1] These range from its use as a solvent in organic synthesis and catalysis to its role as an electrolyte in batteries and supercapacitors.[1] The performance of this compound in these applications is critically dependent on its purity. This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established scientific principles and practical laboratory experience.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN | [2] |

| Molecular Weight | 143.61 g/mol | [2] |

| Melting Point | 100-118 °C | [3][4][5] |

| Appearance | White to off-white, hygroscopic crystalline solid | [3][6] |

| Solubility | Soluble in water | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Menschutkin reaction, a classic quaternization reaction involving the alkylation of a tertiary amine (pyridine) with an alkyl halide (ethyl chloride).[7]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloride. This concerted reaction involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, resulting in the formation of the 1-ethylpyridinium cation and a chloride anion.

Experimental Protocol

A well-established method for the synthesis of this compound involves the reaction of pyridine with liquified chloroethane under pressure.[3][6]

Materials:

-

Pyridine (anhydrous)

-

Chloroethane (liquified)

-

Anhydrous ether

-

Parr pressure reaction apparatus

Procedure:

-

Chill a 10% stoichiometric excess of pyridine in the inner glass container of a Parr pressure reaction apparatus.

-

Carefully add liquified chloroethane to the chilled pyridine.

-

Seal the pressure reaction apparatus and heat the mixture to 120°C for 3 hours.[3][6]

-

After the reaction is complete, cool the apparatus to room temperature.

-

The resulting product will be a white, crystalline solid.[3][6]

-

Wash the crude product three times with anhydrous ether to remove unreacted starting materials.[3][6]

-

Dry the purified crystals under vacuum.[6]

This procedure has been reported to yield this compound with a melting point of 116-118°C in 83.4% yield.[3][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purity of ionic liquids is paramount for their application, as impurities can significantly alter their physicochemical properties.[8] Common impurities in this compound synthesized via the Menschutkin reaction include unreacted starting materials (pyridine and ethyl chloride), water, and other organic solvents used during the workup.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, the low melting point and high polarity of many ionic liquids can make purification by recrystallization challenging.[9] For pyridinium salts, acetic acid has been used as a recrystallization solvent.[10]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of acetonitrile and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, inducing crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Removal of Volatile Impurities

Heating under vacuum is a traditional method for removing water and volatile organic solvents from ionic liquids.[8] However, this can be a time-consuming process.[8] A more efficient method is to sweep the ionic liquid with an inert gas, such as nitrogen, at a slightly elevated temperature.[8] This technique can effectively remove impurities like water, ethanol, methanol, acetonitrile, ethyl acetate, and acetone in a few hours.[8]

Purification using Sorbent Materials

For the removal of non-volatile impurities, treatment with sorbent materials like activated charcoal and alumina can be highly effective.[11] These materials can remove colored impurities and other trace organic contaminants.[11]

Protocol for Sorbent Purification:

-

Dissolve the crude this compound in a suitable solvent (e.g., water).[11]

-

Add activated charcoal and/or alumina to the solution.

-

Stir the mixture at a specified temperature for a set period.

-

Remove the sorbent material by filtration.

-

Remove the solvent under reduced pressure to obtain the purified ionic liquid.

Purification Workflow Diagram

Caption: Various methods for the purification of this compound.

Characterization and Quality Control

The purity and identity of the synthesized this compound must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the 1-ethylpyridinium cation. The expected proton NMR signals for this compound are: δ1.75 (t, 3 protons), δ5.18 (q, 2 protons), δ8.20 (t, 2 protons), δ8.60 (t, 1 proton), δ9.90 (d, 2 protons).[3][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be compared with the theoretical values.

Safety Considerations

This compound is classified as an irritant, causing skin and serious eye irritation.[2][12] It is also harmful if swallowed, in contact with skin, or if inhaled.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[13] All manipulations should be carried out in a well-ventilated fume hood.[13]

Conclusion

The synthesis of this compound via the Menschutkin reaction is a robust and high-yielding process. However, achieving the high purity required for many applications necessitates a meticulous purification strategy. A combination of techniques, including recrystallization, nitrogen sweeping, and treatment with sorbent materials, can be employed to remove various impurities. Rigorous characterization is crucial to validate the identity and purity of the final product, ensuring its suitability for its intended application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound CAS#: 2294-38-4 [m.chemicalbook.com]

- 5. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Solubility of 1-Ethylpyridinium Chloride in Organic Solvents

Foreword: Navigating the Solvent Landscape of a Versatile Ionic Liquid

To the researchers, scientists, and drug development professionals who navigate the complex world of formulation and synthesis, the choice of solvent is paramount. Ionic liquids (ILs), with their unique set of properties, have emerged as a class of solvents that offer unprecedented tunability and potential. Among these, 1-Ethylpyridinium Chloride ([C₂Py]Cl) stands out for its utility in a range of applications, from electrochemistry to organic synthesis.[1][2] Its efficacy in these domains is intrinsically linked to its solubility characteristics in various organic media.

This guide is conceived not as a rigid set of tables, but as a comprehensive technical resource. While exhaustive quantitative solubility data for [C₂Py]Cl across all organic solvents is not yet compiled in publicly accessible literature, this document aims to equip you with the foundational knowledge, theoretical frameworks, and practical methodologies to determine and predict its solubility. We will delve into the "why" behind the experimental choices and provide you with the tools to confidently assess the compatibility of this compound with your solvent systems of interest.

Unveiling this compound: Physicochemical Profile

This compound is a quaternary ammonium salt consisting of a pyridinium cation with an ethyl substituent and a chloride anion. It typically presents as a white to off-white, hygroscopic crystalline solid.[3][4] Its ionic nature dictates many of its physical and chemical properties, including its generally high solubility in polar solvents.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClN | [4][5] |

| Molecular Weight | 143.61 g/mol | [4][5] |

| Appearance | White to off-white hygroscopic crystalline solid | [3][4] |

| Melting Point | Approximately 100-120 °C | [3][6][7] |

| Water Solubility | Soluble | [3][4][8] |

The synthesis of this compound is typically achieved through the quaternization of pyridine with an ethylating agent, such as chloroethane.[6][7] The reaction is generally carried out under pressure and at elevated temperatures.[6][7] Proper purification and drying are crucial, as the presence of impurities, including water, can significantly impact its physicochemical properties and solubility behavior.

The Theoretical Underpinnings of Ionic Liquid Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. For ionic liquids such as this compound, a more nuanced approach is necessary, considering the interplay of various intermolecular forces.

Intermolecular Forces at Play

The dissolution of an ionic liquid in an organic solvent is an energetically driven process governed by the balance of:

-

Ion-Dipole Interactions: These are the primary forces responsible for the dissolution of ionic salts in polar solvents. The positive (pyridinium cation) and negative (chloride anion) ions of [C₂Py]Cl interact favorably with the negative and positive ends of polar solvent molecules, respectively.

-

Hydrogen Bonding: The chloride anion is a potential hydrogen bond acceptor. In protic solvents (e.g., alcohols), hydrogen bonding between the solvent's hydroxyl group and the chloride anion can significantly enhance solubility. The pyridinium cation can also participate in weaker hydrogen bonding interactions.

-

Van der Waals Forces: These include dispersion forces (London forces) and dipole-dipole interactions. While weaker than ion-dipole and hydrogen bonding forces, they are ubiquitous and contribute to the overall solvation energy.

-

Coulombic Interactions: The strong electrostatic attraction between the 1-ethylpyridinium cation and the chloride anion must be overcome by the solvent-ion interactions for dissolution to occur.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A solvent's polarity, proticity, and polarizability will all influence its ability to effectively solvate the constituent ions of the IL.

Predictive Frameworks for Solubility

While direct experimental measurement is the gold standard, several theoretical models can provide valuable a priori estimations of solubility.

Hansen Solubility Parameters offer a semi-empirical method to predict solubility based on the principle of "like dissolves like" in a three-dimensional parameter space.[9][10] Each solvent and solute is characterized by three parameters:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The distance (Ra) between the HSP of a solute (the ionic liquid) and a solvent in this 3D space is a measure of their affinity. A smaller distance indicates a higher likelihood of solubility. The HSP for a substance can be determined experimentally by testing its solubility in a range of solvents with known HSP values.[11]

Logical Relationship for HSP Determination

Caption: Workflow for Experimental Determination of Hansen Solubility Parameters.

The Kamlet-Taft solvatochromic parameters provide a more detailed description of specific solvent-solute interactions by quantifying:[1][12][13]

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

These parameters are determined experimentally using solvatochromic probes, which are dyes that exhibit a change in their UV-visible absorption spectrum depending on the solvent's properties.[12][13] Understanding the Kamlet-Taft parameters of this compound would provide deep insights into its interaction preferences with different solvents.[14]

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, without the need for experimental data.[15][16][17][18][19][20][21] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarizations. This method is particularly useful for screening a large number of potential solvents for an ionic liquid like this compound, allowing for a more targeted experimental approach.[15][16][17][18][19][20][21]

Experimental Determination of Solubility: Protocols and Methodologies

In the absence of extensive published data, the ability to accurately measure the solubility of this compound in-house is critical. The following are robust, self-validating protocols for determining solubility.

Gravimetric Method (Isothermal Saturation)

This is a classic and reliable method for determining the equilibrium solubility of a solid in a liquid.[22][23][24][25][26]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

Transfer the supernatant to a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the ionic liquid) until a constant weight of the dried this compound is achieved.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved ionic liquid per mass or volume of the solvent.

-

Gravimetric Solubility Determination Workflow

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Spectroscopic Method (UV-Vis Absorbance)

This method is particularly useful for determining the solubility of compounds that have a chromophore, such as the pyridinium cation in this compound.[27][28][29][30][31] It relies on the Beer-Lambert Law, which relates absorbance to concentration.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax) for the pyridinium cation.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Concentration Determination:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Concluding Remarks and Future Outlook

This compound is a valuable ionic liquid with a solubility profile that is highly dependent on the nature of the organic solvent. While a comprehensive database of its solubility in all common organic solvents is yet to be established, this guide provides the theoretical foundation and practical tools for researchers to confidently determine these parameters. The methodologies outlined herein, from classical gravimetric analysis to modern spectroscopic techniques and predictive modeling, empower scientists to make informed decisions in their experimental designs.

As the applications of ionic liquids continue to expand, it is anticipated that a greater wealth of quantitative solubility data will become available. Future work should focus on systematically measuring the solubility of this compound in a wide range of organic solvents at various temperatures and determining its Hansen and Kamlet-Taft parameters. Such data will be invaluable for the continued development of innovative processes and formulations that leverage the unique properties of this versatile ionic liquid.

References

- 1. Kamlet-Taft Solvation Parameters of Solvate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 2294-38-4 [m.chemicalbook.com]

- 4. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids [frontiersin.org]

- 13. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 18. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. pharmajournal.net [pharmajournal.net]

- 24. scribd.com [scribd.com]

- 25. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. ionike.com [ionike.com]

- 28. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethylpyridinium Chloride

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the characterization of ionic liquids is paramount to harnessing their full potential. Among these, 1-Ethylpyridinium Chloride, a quaternary ammonium salt, has garnered interest for its diverse applications, including as a solvent and a catalyst. Understanding its thermal stability is not merely an academic exercise; it is a critical determinant of its viability in various processes, from chemical synthesis to its application in drug delivery systems. This guide provides a comprehensive exploration of the thermal properties of this compound, offering both theoretical insights and practical methodologies for its analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 2294-38-4 | [1][2] |

| Molecular Formula | C₇H₁₀ClN | [1][2] |

| Molecular Weight | 143.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Approximately 100-135 °C (with decomposition) | [1][3] |

| Solubility | Soluble in water | [1] |

Methodologies for Thermal Analysis

The thermal stability and decomposition profile of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Sample Preparation:

-

Ensure the this compound sample is anhydrous, as water content can interfere with the analysis. This can be achieved by drying the sample under vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours.

-

Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[5] Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

-

The onset decomposition temperature (Tonset) is a key parameter determined from the TGA curve. It is the temperature at which significant mass loss begins and is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.[4]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

-

Sample Preparation:

-

As with TGA, ensure the sample is dry.

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan to prevent volatilization before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Maintain an inert atmosphere, typically with nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any glass transitions.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point.

-

A cooling and second heating cycle can be performed to investigate reversible thermal events.[6]

-

-

Data Analysis:

-

The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks.

-

The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion can be calculated from the area of this peak.

-

Thermal Profile of this compound

Several sources indicate that this compound melts with decomposition in the range of 100-135 °C.[1][3] This suggests that the melting and decomposition processes may be closely coupled or that the decomposition begins at or near the melting point.

For a qualitative understanding, the TGA curve of a blend of PVC with 1-ethylpyridinium docusate provides insight into the thermal degradation of the 1-ethylpyridinium cation.[7] Although the anion is different, the general shape of the decomposition curve for the cation is expected to be similar, characterized by a significant mass loss over a specific temperature range.

Based on studies of similar pyridinium-based ionic liquids, the onset of decomposition for this compound is anticipated to be in the range of 200-300 °C under an inert atmosphere.[4] The chloride anion generally leads to lower thermal stability compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide.[4]

Proposed Decomposition Mechanism

The thermal decomposition of N-alkylpyridinium salts is generally believed to proceed via a nucleophilic substitution reaction (SN2) or an elimination reaction (E2), depending on the structure of the alkyl group and the nature of the anion.

For this compound, the most probable decomposition pathway is an SN2 mechanism, often referred to as dealkylation. In this mechanism, the chloride anion acts as a nucleophile, attacking the ethyl group attached to the nitrogen atom of the pyridinium ring. This results in the formation of pyridine and ethyl chloride.

This proposed mechanism is consistent with studies on the thermal decomposition of other N-alkylpyridinium and imidazolium-based ionic liquids with halide anions.

Conclusion and Practical Implications

The thermal stability of this compound is a critical parameter for its safe and effective application. While its melting point is relatively low, its decomposition begins at or near this temperature, with significant degradation occurring at higher temperatures. The primary decomposition pathway is likely an SN2 dealkylation, yielding pyridine and ethyl chloride.

For researchers, scientists, and drug development professionals, this understanding is crucial. When using this compound as a solvent or catalyst at elevated temperatures, it is imperative to operate below its decomposition temperature to avoid the formation of unwanted byproducts and ensure the integrity of the reaction system. The methodologies outlined in this guide provide a robust framework for the precise determination of its thermal limits under specific experimental conditions. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide definitive evidence for the proposed decomposition products and pathway.

References

- 1. This compound CAS#: 2294-38-4 [m.chemicalbook.com]

- 2. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docta.ucm.es [docta.ucm.es]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

hygroscopic nature of 1-Ethylpyridinium Chloride

An In-depth Technical Guide to the Hygroscopic Nature of 1-Ethylpyridinium Chloride

Abstract

This compound ([C₂Py]Cl) is a prominent ionic liquid (IL) with diverse applications in organic synthesis, electrochemistry, and as a component in drug delivery systems.[1] A critical, yet often underestimated, physicochemical property of [C₂Py]Cl is its pronounced hygroscopicity—the tendency to absorb moisture from the atmosphere.[2][3] This guide provides a comprehensive technical overview of this phenomenon, addressing its underlying mechanisms, robust characterization methodologies, and significant implications for researchers, scientists, and drug development professionals. A deep understanding of water-IL interactions is paramount, as water content can drastically alter the material's physical and chemical properties, impacting stability, solubility, and overall performance in sensitive applications.[4][5][6]

Physicochemical Profile of this compound

A foundational understanding begins with the core properties of the material itself. This compound is a salt that is liquid at or near room temperature, placing it in the category of ionic liquids. Its structure consists of a 1-ethylpyridinium cation and a chloride anion.

| Property | Value | Source(s) |

| CAS Number | 2294-38-4 | [1][2][7][8][9][10] |

| Molecular Formula | C₇H₁₀ClN | [1][7][8][9][10] |

| Molecular Weight | 143.61 g/mol | [1][7][8][10] |

| Appearance | White to off-white/green/blue crystalline powder or solid | [1][2][7][10] |

| Melting Point | ~100 °C | [7][9][10] |

| Water Solubility | Soluble | [2][7][9][10] |

| Key Characteristic | Hygroscopic | [2][3] |

The Molecular Mechanism of Water Sorption

The hygroscopicity of ionic liquids is a complex process governed by the interplay of both the cation and the anion. For [C₂Py]Cl, the primary driver is the strong interaction between water molecules and the constituent ions. The mechanism can be conceptualized as a multi-step process.

Causality of Hygroscopicity:

-

Anion Interaction: The chloride anion (Cl⁻) is small and possesses a high charge density. This allows it to act as a strong hydrogen bond acceptor. Water molecules are strongly attracted to and coordinated by the Cl⁻ ions.[11] Studies on various ionic liquids have consistently shown that the nature of the anion is the main determinant of their water-absorbing capability, with small, halogen-based anions exhibiting the highest hydrophilicity.[11][12][13]

-

Cation Influence: While the anion is dominant, the 1-ethylpyridinium cation also contributes. The aromatic ring can engage in weaker interactions, and the overall packing of the ions creates nanoscale polar and nonpolar domains. Water tends to accumulate in the polar regions, forming "water pockets" within the IL's nanostructure.[14]

-

Sorption Process: Water uptake is not instantaneous. It begins with the adsorption of water molecules onto the surface of the ionic liquid. This is followed by the slower, diffusion-driven absorption of water into the bulk of the material.[15] At low water concentrations, water molecules may bridge two anions via hydrogen bonds. As water content increases, water-water interactions become more prevalent, leading to the formation of water clusters within the IL.[15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2294-38-4 | TCI AMERICA [tcichemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]

- 5. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. This compound CAS#: 2294-38-4 [m.chemicalbook.com]

- 8. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ac1.hhu.de [ac1.hhu.de]

- 16. Water binding and hygroscopicity in π-conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethylpyridinium Chloride as a pyridinium-based ionic liquid

An In-depth Technical Guide to 1-Ethylpyridinium Chloride: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound ([C₂Py]Cl) is a prominent member of the pyridinium-based ionic liquids (ILs), a class of compounds distinguished by their unique physicochemical properties. Characterized by a pyridinium cation and a chloride anion, this salt exists as a crystalline solid at room temperature and exhibits properties such as low volatility, high thermal stability, and significant ionic conductivity.[1][2] These attributes make it a versatile and efficient medium for a diverse range of applications, including electrochemistry, organic synthesis, materials science, and biocatalysis.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, its primary applications with mechanistic insights, and critical safety considerations for laboratory and industrial use.

Introduction to Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—position them as "green" and highly adaptable alternatives to traditional volatile organic solvents.[1][2]

Within this class, pyridinium-based ILs are distinguished by their aromatic, nitrogen-containing cationic core.[2] The structure of the pyridinium ring can be readily functionalized, allowing for fine-tuning of the IL's physical and chemical characteristics, including its hydrophobicity, viscosity, and melting point.[2] this compound (CAS No. 2294-38-4) is a foundational example, where the nitrogen atom in the pyridine ring is quaternized by an ethyl group.[4][5] Its utility stems from a combination of the pyridinium cation's electrochemical stability and the chloride anion's coordinating ability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of [C₂Py]Cl is essential for its effective application. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClN | [1][4][6][7][8] |

| Molecular Weight | 143.61 g/mol | [1][4][6][8] |

| CAS Number | 2294-38-4 | [1][4][6][7] |

| Appearance | White to blue/green, hygroscopic crystalline solid or powder. | [1][5][7] |

| Melting Point | ~100-118°C (Varies by purity and source) | [5][6][7][9][10] |

| Solubility in Water | Soluble | [5][6][7][10] |

| Storage Conditions | Room temperature, under inert atmosphere. | [5][6][7] |

The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][11] This necessitates storage in a dry, inert environment to maintain its purity and performance characteristics.

Synthesis of this compound

The most common and direct method for synthesizing [C₂Py]Cl is the quaternization of pyridine , an Sₙ2 reaction between pyridine and an ethylating agent, typically chloroethane.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established laboratory procedures.[9][11]

-

Preparation: Chill a 10% stoichiometric excess of pyridine in a suitable container. In a separate cold trap (e.g., using acetone and dry ice), liquefy chloroethane gas.

-

Reaction Setup: Carefully transfer the liquefied chloroethane to a Parr pressure reaction apparatus containing the chilled pyridine.

-

Reaction Conditions: Seal the pressure vessel securely. Heat the mixture to 120°C and maintain this temperature for 3 hours with appropriate stirring. The pressure inside the vessel will increase; ensure the apparatus is rated for the expected conditions.

-

Isolation: After the reaction period, cool the vessel to room temperature. The product, this compound, will have formed as a white crystalline solid.

-

Purification: Open the vessel in a fume hood. Collect the crystals and wash them three times with anhydrous diethyl ether. This step removes any unreacted pyridine and other organic impurities.

-

Drying: Dry the washed crystals under vacuum to remove residual ether and any moisture. The final product is an extremely hygroscopic white solid.[9][11]

-

Validation: Confirm product identity and purity using techniques such as NMR spectroscopy and melting point determination (literature value: 116-120°C).[9][11]

Core Applications and Mechanistic Insights

The utility of [C₂Py]Cl is derived from its fundamental properties, which enable a wide range of applications.

Caption: Relationship between properties and applications of [C₂Py]Cl.

Electrochemistry

This compound's ionic nature and high conductivity make it an excellent component in electrochemical systems.[1]

-

Electrolytes: It serves as an effective electrolyte in batteries, supercapacitors, and fuel cells, facilitating efficient ion transport between electrodes.[1][2] Its low volatility enhances the safety and operational temperature range of these devices compared to conventional organic solvent-based electrolytes.

-

Electrochemical Sensors: The compound is used to develop sensitive and selective electrochemical sensors for monitoring environmental analytes.[1] Its conductive nature provides a stable medium for electrochemical detection reactions.

-

Electrochemical Synthesis: Pyridinium salts are used in electrochemical hydrogenation processes. For instance, they can act as both an electrolyte and a component that influences the electrical double layer at the cathode, impacting reaction kinetics.[12]

Organic Synthesis and Catalysis

As a solvent, [C₂Py]Cl can dissolve a wide array of organic and inorganic compounds, facilitating reactions that are difficult to achieve in traditional solvents.[1][2]

-

Reaction Medium: Its polarity and non-coordinating nature can stabilize charged intermediates and transition states, often leading to enhanced reaction rates and improved product selectivity.[2]

-

Catalysis: While the chloride ion itself has limited catalytic activity, the ionic liquid as a whole provides a unique environment for catalysis, particularly in reactions involving polar substrates. It is valuable in the synthesis of pharmaceuticals and agrochemicals.[1]

Materials Science: Corrosion Inhibition

[C₂Py]Cl is an effective corrosion inhibitor for various metals.[1]

-

Mechanism: The pyridinium cation adsorbs onto the metal surface through the nitrogen heteroatom and the π-electrons of the aromatic ring. This forms a protective molecular layer that acts as a barrier, isolating the metal from the corrosive medium (e.g., acid solutions) and extending the lifespan of metal components.[1]

Biological and Pharmaceutical Applications

The properties of pyridinium-based ILs lend themselves to various biological contexts.

-

Solubilizing Agent: It can be used in biological studies to enhance the solubility of certain biomolecules, aiding in formulation and analysis.[1]

-

Antimicrobial Potential: While toxicity data for [C₂Py]Cl itself is limited, the broader class of pyridinium ILs has shown antibacterial activity.[13] The efficacy is highly dependent on the combination of the cation and anion. This suggests potential applications in developing novel antiseptics or active pharmaceutical ingredients, though further toxicological evaluation is required.[13]

Protocol Example: Evaluating Corrosion Inhibition

To validate the efficacy of [C₂Py]Cl as a corrosion inhibitor, a weight loss experiment can be performed. This protocol demonstrates a self-validating system for trustworthiness.

-

Coupon Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish them with silicon carbide paper, degrease with acetone, and dry.

-

Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl). Create several test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200 ppm) in the corrosive medium. Include a blank solution (corrosive medium only) as a control.

-

Immersion Test: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Maintain the solutions at a constant temperature for a defined period (e.g., 6 hours).

-

Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh them.

-

Calculation:

-

Calculate the weight loss for each coupon.

-

Determine the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time).

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

-

-

Validation: A dose-dependent increase in Inhibition Efficiency validates the effectiveness of this compound as a corrosion inhibitor.

Safety and Handling

Adherence to safety protocols is paramount when handling this compound.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332+P317 & P337+P317: If skin or eye irritation occurs: Get medical help.[4]

-

-

Handling and Storage:

-

Due to its highly hygroscopic nature, always handle and store [C₂Py]Cl under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9][11]

-

Store in a cool, dark, and dry place.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Conclusion

This compound stands out as a versatile and valuable pyridinium-based ionic liquid. Its unique combination of ionic conductivity, thermal stability, and tunable solvency makes it a powerful tool for researchers and professionals in drug development, materials science, and chemical engineering. By understanding its fundamental properties and adhering to established synthesis and handling protocols, its full potential can be harnessed to drive innovation in both academic research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. longdom.org [longdom.org]

- 3. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]

- 4. This compound | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 2294-38-4 [m.chemicalbook.com]

- 7. 2294-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. prepchem.com [prepchem.com]

- 10. chembk.com [chembk.com]

- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

The Genesis and Evolution of 1-Ethylpyridinium Chloride: A Technical Guide

This in-depth technical guide delves into the discovery, history, synthesis, and multifaceted applications of 1-Ethylpyridinium Chloride, a prominent member of the ionic liquid family. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its conceptual origins to its contemporary uses, grounded in scientific literature and established protocols.

The Dawn of Ionic Liquids: A Paradigm Shift in Chemistry

The story of this compound is intrinsically linked to the broader discovery of ionic liquids. The seminal work in this field is widely attributed to Paul Walden in 1914 . While investigating the physical properties of molten salts, Walden synthesized ethylammonium nitrate, a salt with a melting point of just 12°C.[1][2][3] This discovery of a salt that is liquid at or near room temperature marked the birth of a new class of compounds that would later be termed "ionic liquids." These materials, composed entirely of ions, offered a unique set of properties, including low volatility, high thermal stability, and tunable solvency, setting them apart from conventional molecular solvents.[2][3]

The field progressed steadily, and by the mid-20th century, researchers began to explore the potential of various ionic liquids. In the 1970s and 1980s, ionic liquids based on alkyl-substituted imidazolium and pyridinium cations, with halide or tetrahalogenoaluminate anions, were developed, primarily driven by the search for improved electrolytes for batteries.[4]

The Emergence of 1-Ethylpyridinium Salts

Within this expanding landscape of ionic liquids, N-alkylpyridinium salts garnered significant interest. The reaction of pyridine with alkyl halides to form these salts became a fundamental transformation in heterocyclic chemistry.[5] While the exact first synthesis of this compound is not definitively documented in the readily available literature, a pivotal moment in its history is a 1978 patent that detailed a method for its preparation.[6] This patent highlighted the growing importance of alkyl pyridinium chlorides and noted that while previous synthesis methods existed, they were often poorly documented and resulted in low yields.[6] This suggests that this compound was likely known and used in some capacity before this time, with this patent representing a significant step in its reliable and scalable production.

Synthesis and Chemical Properties

The synthesis of this compound is a classic example of a Menshutkin reaction , involving the quaternization of a tertiary amine (pyridine) with an alkyl halide (chloroethane).

Reaction Pathway

References

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyridinium - Wikipedia [en.wikipedia.org]

- 5. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

N-Ethylpyridinium Chloride: A Toxicological Assessment for Drug Development Professionals

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the available toxicological data for N-Ethylpyridinium Chloride and related pyridinium compounds. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential toxicological profile of this chemical entity. This document synthesizes existing data, highlights knowledge gaps, and provides detailed experimental protocols for further investigation, adhering to the highest standards of scientific integrity and logical reasoning.

Introduction and Physicochemical Properties

N-Ethylpyridinium Chloride is a quaternary ammonium compound belonging to the pyridinium class of chemicals. Quaternary pyridinium compounds find diverse applications, including as components of ionic liquids, and their potential use in pharmaceutical formulations is an area of active research.[1][2] A thorough understanding of their toxicological profile is therefore paramount for any potential therapeutic application.

Chemical and Physical Properties of N-Ethylpyridinium Chloride

| Property | Value | Source |

| IUPAC Name | 1-ethylpyridin-1-ium chloride | [3] |

| CAS Number | 2294-38-4 | [3] |

| Molecular Formula | C7H10ClN | [3] |

| Molecular Weight | 143.61 g/mol | [3] |

| Appearance | Solid | [4] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [3][5] |

Mechanistic Insights: The Role of Organic Cation Transporters

A key aspect of the toxicology of pyridinium compounds is their interaction with organic cation transporters (OCTs) and multidrug and toxic extrusion transporters (MATEs). These transporters play a crucial role in the disposition and elimination of a wide range of endogenous and exogenous organic cations. Inhibition of these transporters can lead to altered pharmacokinetics of co-administered drugs and potential toxicity.

A study on N-Butylpyridinium Chloride (NBuPy-Cl), a close structural analog of N-Ethylpyridinium Chloride, demonstrated potent inhibitory effects on rat and human OCT1 and OCT2.[6][7][8] The inhibitory potency of alkyl-substituted pyridinium compounds on OCTs was found to increase with the length of the alkyl chain.[6][7] For instance, the IC50 values for rOCT2-mediated metformin transport were 14 µM for ethyl-pyridinium chloride and 3.8 µM for butyl-pyridinium chloride, indicating that N-Ethylpyridinium Chloride is a weaker inhibitor than its butyl counterpart but still possesses the potential to interact with these transporters.[6][7][8]

This interaction is a critical consideration in drug development, as co-administration of an OCT inhibitor like N-Ethylpyridinium Chloride with a drug that is a substrate for these transporters could lead to drug-drug interactions and adverse effects.